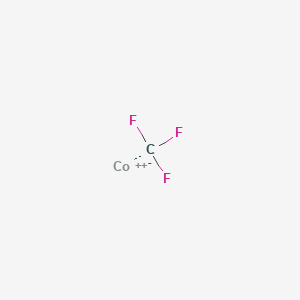

Cobalt(2+);trifluoromethane

Description

The term "Cobalt(2+); trifluoromethane" likely refers to cobalt(II) complexes incorporating trifluoromethane-derived ligands or counterions. A prominent example is tris(2,2'-bipyridine)cobalt(II) bis(trifluoromethanesulfonimide) (Co(bpy)₃(TFSI)₂), where bis(trifluoromethane)sulfonimide (TFSI⁻) serves as a counterion . This complex is notable in dye-sensitized solar cells (DSSCs) due to its redox activity (E° = 0.57 V vs. NHE) and high solubility in organic electrolytes . The trifluoromethane-derived TFSI⁻ enhances thermal stability and ionic conductivity, critical for photovoltaic performance .

Properties

CAS No. |

194491-06-0 |

|---|---|

Molecular Formula |

CCoF3+ |

Molecular Weight |

127.939 g/mol |

IUPAC Name |

cobalt(2+);trifluoromethane |

InChI |

InChI=1S/CF3.Co/c2-1(3)4;/q-1;+2 |

InChI Key |

WDVNYXKIEJQSFP-UHFFFAOYSA-N |

Canonical SMILES |

[C-](F)(F)F.[Co+2] |

Origin of Product |

United States |

Preparation Methods

Metathesis Reaction Using Cobalt Chloride and Silver Triflate

A common method involves the metathesis of cobalt(II) chloride (CoCl₂) with silver trifluoromethanesulfonate (AgCF₃SO₃):

$$

\text{CoCl}2 + 2 \text{AgCF}3\text{SO}3 \rightarrow \text{Co(CF}3\text{SO}3\text{)}2 + 2 \text{AgCl} \downarrow

$$

Conditions :

- Conducted in anhydrous acetonitrile under nitrogen atmosphere.

- Reaction time: 4–6 hours at 60°C.

- Yield: ~85% after filtration and solvent evaporation.

- The reaction efficiency depends on the stoichiometric ratio and solvent purity.

- Silver chloride precipitate is removed via filtration, and the product is crystallized from ethanol.

Acid-Base Neutralization with Cobalt Carbonate

Cobalt(II) carbonate (CoCO₃) reacts with trifluoromethanesulfonic acid (HCF₃SO₃) to yield the target compound:

$$

\text{CoCO}3 + 2 \text{HCF}3\text{SO}3 \rightarrow \text{Co(CF}3\text{SO}3\text{)}2 + \text{CO}2 \uparrow + \text{H}2\text{O}

$$

Conditions :

- Carried out in aqueous medium at 25–40°C.

- Excess acid ensures complete neutralization.

- Yield: ~78% after recrystallization.

Solvothermal Synthesis in Metal-Organic Frameworks (MOFs)

Cobalt(II) triflate is incorporated into MOFs through solvothermal reactions. For example:

$$

\text{CoCl}2 + \text{H}3\text{BTTri} + \text{Dimethylformamidium triflate} \rightarrow \text{Co-BTTri}

$$

Conditions :

- The triflate anion acts as a counterion in the framework structure.

- MOF-based synthesis enables high surface area (1,595 m²/g) and catalytic activity.

Flow Chemistry for Triflate Anion Generation

A modular flow platform generates the trifluoromethanesulfonate anion (CF₃SO₃⁻) from chlorocarbon precursors and cesium fluoride (CsF):

$$

\text{RCl} + \text{CsF} \rightarrow \text{RCF}_3 + \text{CsCl}

$$

Conditions :

- The triflate anion is subsequently complexed with cobalt(II) salts in a separate step.

- This method avoids perfluoroalkyl reagents, enhancing sustainability.

Comparative Analysis of Methods

Critical Research Insights

- Purity Challenges : Residual chloride ions in metathesis reactions can affect catalytic performance. Purification via ion exchange (e.g., NaHCO₃ wash) is critical.

- Thermal Stability : Co(CF₃SO₃)₂ decomposes above 300°C, limiting high-temperature applications.

- Catalytic Efficiency : MOF-incorporated cobalt triflate shows superior activity in Diels-Alder reactions compared to traditional Lewis acids.

Chemical Reactions Analysis

Coordination Chemistry

Cobalt(II) trifluoromethanesulfonate participates in ligand substitution and complexation reactions, forming stable coordination compounds:

Key Reactions:

-

Reaction with Ammonia :

In aqueous ammonia, Co²⁺ forms the hexaammine complex:Excess ammonia prevents precipitation of basic salts like .

-

Reaction with Cyanide Ligands :

In alkaline solutions, trifluoronitrosomethane reacts with [Co(CN)₅]³⁻ to form the nitroxide radical complex: -

Reaction with Dimethylglyoxime (dmg) :

Forms the complex , characterized by distinct e.s.r. signals (, ) .

Diels-Alder Reactions

Enhances cycloaddition yields by activating dienophiles. A comparative study of cobalt catalysts shows:

| Catalyst | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Co(CF₃SO₃)₂ | 94 | 74 | |

| Co(acac)₃ | 95 | 65 | |

| Co₂(CO)₈ | 96 | 8 |

Regioselective Cycloadditions

In fluoroalkyne reactions with 2-formylphenylboronic acids, Co(CF₃SO₃)₂ enables [2+3] cycloadditions:

-

Primary Product : 2-Fluoroalkylated indenols (85–92% yield).

Mechanistic Insight :

-

Transmetalation forms a cobalt-boron intermediate.

-

Alkyne insertion generates a cobalt-alkyne complex.

Redox Behavior

Cobalt(II) triflate undergoes oxidation and reduction under controlled conditions:

-

Oxidation :

In alkaline media, is oxidized by atmospheric O₂ to (brown precipitate) . -

Reduction :

With NaBH₄, Co²⁺ is reduced to Co⁺ species, though isolation remains challenging.

Substitution Reactions

The trifluoromethanesulfonate ligand is replaceable in coordination complexes:

-

With Thiocyanate :

Forms (blue complex), stable in acetone . -

With Boronic Acids :

Substitution at the cobalt center facilitates cross-coupling reactions .

Comparative Stability in Solvents

| Solvent | Solubility (g/100 mL) | Stability |

|---|---|---|

| Water | >50 | Stable, pH < 7 |

| Acetone | 30 | Forms blue complexes |

| Dichlorobenzene | 25 | Catalytically active |

Scientific Research Applications

Hydroboration Reactions

Cobalt(2+) complexes have shown promise as precatalysts in hydroboration reactions, particularly for carbonyl compounds, alkenes, and alkynes. A study demonstrated that a cobalt(2+) complex could achieve high turnover efficiency and notable selectivity when used in conjunction with potassium tert-butoxide as an activator. The catalyst was effective under neat conditions, indicating its potential for green chemistry applications .

Table 1: Hydroboration Yields Using Cobalt(2+) Complexes

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Ketones (varied) | Neat | Up to 90 |

| Aldehydes | Neat | High |

| α,β-Unsaturated Ketones | Neat | 82 |

Electrocatalysis

Cobalt trifluoromethanesulfonate has been investigated for its electrocatalytic properties, particularly in hydrogen generation. Research indicates that cobalt complexes can act as effective catalysts at low overpotentials, making them suitable for energy conversion technologies .

Nanomaterials

Cobalt(2+) ions are utilized in the synthesis of silica nanoparticles doped with cobalt ions. These hybrid materials exhibit enhanced electrochemical sensing abilities due to the unique properties imparted by the cobalt ions. Techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS) have been employed to characterize these materials, showcasing their potential in sensor applications .

Table 2: Characterization of Cobalt-Doped Silica Nanoparticles

| Characterization Method | Result |

|---|---|

| TEM | Uniform particle size |

| DLS | Average size: 100 nm |

| XRD | Crystalline structure |

Anti-Cancer Properties

Recent studies have highlighted the cytotoxic effects of cobalt complexes against cancer stem cells (CSCs). A cobalt(III)-cyclam complex demonstrated significant anti-breast cancer activity by inhibiting COX-2 expression and promoting immunogenic responses in CSCs. The complex exhibited sub-micromolar toxicity levels, outperforming traditional chemotherapeutics like cisplatin .

Table 3: Cytotoxicity of Cobalt Complexes Against Cancer Cells

| Compound | IC50 (μM) | Target Cells |

|---|---|---|

| Cobalt(III)-Cyclam | 0.12 | Breast CSCs |

| Cisplatin | 3.75 | Bulk Breast Cancer Cells |

Mechanism of Action

The mechanism of action of cobalt(2+);trifluoromethane involves the activation of the C-F bond in trifluoromethane. This activation is facilitated by the cobalt ion, which can form various intermediates during the reaction process . The molecular targets and pathways involved include the formation of cobalt hydride derivatives and the subsequent generation of hydrogen gas .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cobalt(III) Prodrug Complexes

Cobalt(III) complexes, such as 2c (a hypoxia-activated prodrug), utilize ligand exchange or redox activation for targeted drug release (e.g., curcumin in cancer therapy). Unlike Co(bpy)₃(TFSI)₂, these complexes operate via Co(III)→Co(II) reduction under hypoxic conditions, releasing bioactive ligands .

- Key Difference : Co(bpy)₃(TFSI)₂ is redox-active but functions as an electron mediator, whereas Co(III) prodrugs rely on ligand dissociation for therapeutic effects.

Cobalt Phosphate Catalysts

Cobalt phosphates (e.g., Co₃(PO₄)₂) are employed in catalytic decomposition of trifluoromethane (CHF₃), a greenhouse gas. These materials exhibit high surface acidity and thermal stability (>500°C), enabling CHF₃ conversion to CO₂ and HF .

- Contrast : Co(bpy)₃(TFSI)₂ is molecular and solution-processable, while cobalt phosphates are solid-state catalysts with heterogeneous reactivity.

Trifluoromethane (CHF₃) and Derivatives

Its thermodynamic properties (e.g., boiling point = −82.1°C) differ sharply from cobalt complexes, but derivatives like TFSI⁻ are critical in coordination chemistry .

| Property | Co(bpy)₃(TFSI)₂ | Trifluoromethane (CHF₃) |

|---|---|---|

| State at RT | Solid | Gas |

| Application | Solar cells | Refrigeration, etching agent |

| Environmental Impact | Low GWP | High GWP |

Cobalt Complexes with Alternative Counterions

Replacing TFSI⁻ with smaller anions (e.g., Cl⁻, PF₆⁻) alters solubility and redox kinetics. For example, Co(bpy)₃Cl₂ is less soluble in organic solvents, limiting its utility in DSSCs .

| Counterion | Solubility in Acetonitrile | Redox Potential (E° vs. NHE) |

|---|---|---|

| TFSI⁻ | High | 0.57 V |

| Cl⁻ | Moderate | 0.45–0.60 V |

| PF₆⁻ | Low | 0.55 V |

Q & A

Q. What safety protocols are critical when handling trifluoromethane (R23) in laboratory experiments?

Methodological Answer:

- Risk Assessment : Conduct a pre-experiment hazard analysis, focusing on R23’s asphyxiation risks at high concentrations and explosion hazards when heated .

- PPE and Equipment : Use self-contained breathing apparatus (SCBA) for high-concentration exposure, ensure ventilation to prevent gas accumulation, and avoid ignition sources .

- Leak Management : Employ gas detectors to monitor leaks, and use inert gas purging systems to mitigate uncontrolled releases. Refer to CAMEO Chemicals PAC-3 guidelines (29,000 ppm) for emergency exposure limits .

Q. How can researchers synthesize cobalt(2+) complexes with trifluoromethane derivatives?

Methodological Answer:

- Coordination Chemistry : Utilize trifluoromethanesulfonic acid copper salt (Cu(CF₃SO₃)₂) as a precursor for ligand exchange reactions, substituting Cu²⁺ with Co²⁺ under controlled pH and temperature .

- Microwave-Assisted Synthesis : Adopt methods from cobaltocenium derivatives (e.g., microwave irradiation at 150°C for 30 minutes) to enhance reaction efficiency, as demonstrated in ’s synthesis of cobaltoceniumylamido complexes .

- Characterization : Confirm structural integrity via X-ray crystallography and FTIR to detect Co–F or Co–CF₃ vibrational modes .

Q. What thermodynamic models are recommended for predicting trifluoromethane’s phase behavior in high-pressure systems?

Methodological Answer:

- Equations of State : Apply the Peng-Robinson equation () or the Penoncello-Lemmon-Jacobsen model () for vapor-liquid equilibria and density predictions in R23 systems .

- Validation : Cross-reference with NIST Chemistry WebBook data (e.g., Wagner’s 1968 thermodynamic tables) to calibrate model accuracy .

Advanced Research Questions

Q. How can discrepancies between experimental and computational combustion data for trifluoromethane-methane mixtures be resolved?

Methodological Answer:

- Kinetic Model Refinement : Use sensitivity analysis (e.g., GRI-Mech 3.0 adjustments) to identify rate-limiting steps, such as CHF₃ + H → CF₃ + H₂, which underpredict laminar burning velocities by ~15% in simulations .

- Experimental Calibration : Employ counterflow flame techniques () to measure burning velocities at varying equivalence ratios (Φ = 0.8–1.2) and pressures (1–5 atm), then iteratively adjust kinetic parameters (e.g., pre-exponential factors) .

Q. What advanced techniques elucidate weak intermolecular interactions in trifluoromethane-containing crystals?

Methodological Answer:

- X-Ray Charge Density Analysis : Resolve electron density polarization on CF₃ fluorine atoms to quantify electrostatic contributions (32% in C–H⋯F bonds) using high-resolution X-ray data .

- DFT Calculations : Pair crystallographic data with density functional theory (DFT) to map stabilization energies (e.g., 17.6–35.1 kJ mol⁻¹ for C–H⋯OQC interactions in NM02 crystals) .

- Halogen Bonding Analysis : Classify Type II C–F⋯F–C contacts (2.82 Å, 158°) as halogen bonds using geometric and energetic criteria .

Q. How does the electronic structure of trifluoromethane influence its reactivity in cobalt(2+)-catalyzed systems?

Methodological Answer:

- Electron-Withdrawing Effects : The –CF₃ group increases acidity of adjacent H atoms (pKa reduction by ~2 units), facilitating H-bonding in catalytic intermediates .

- Catalytic Cycle Design : Incorporate Co²⁺-CF₃ complexes into redox cycles (e.g., methane trifluoromethylation), leveraging Co²⁺/Co³⁺ transitions to activate C–F bonds .

- Spectroscopic Monitoring : Use in-situ XAS (X-ray absorption spectroscopy) to track Co oxidation states during reaction progression .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on trifluoromethane’s inhibition of methane combustion?

Methodological Answer:

- Contextualize Experimental Conditions : Compare studies using diluted N₂ vs. undiluted systems ( vs. 19). N₂ dilution reduces flame temperature, amplifying CHF₃’s inhibitory effect by 8–12% .

- Mechanistic Reconciliation : Differentiate between radical scavenging (CF₃ quenching OH radicals) and thermal effects (heat capacity differences) using flux analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.